1-amino-N-methylcyclohexane-1-carboxamide hydrochloride
Description
1-Amino-N-methylcyclohexane-1-carboxamide hydrochloride (CAS: 1181458-43-4) is a cyclohexane-based carboxamide derivative featuring an amino group at the 1-position and an N-methyl-substituted carboxamide moiety. Its molecular formula is C₈H₁₆N₂O·HCl, with a calculated molecular weight of 192.69 g/mol (base: 156.23 g/mol + HCl: 36.46 g/mol) . Key structural identifiers include:
- SMILES:
CNC(=O)C1(CCCCC1)N - InChIKey:
FALQUGITXCDROJ-UHFFFAOYSA-N
This compound is synthesized as a hydrochloride salt to enhance solubility and stability, a common strategy in pharmaceutical chemistry.
Properties
IUPAC Name |
1-amino-N-methylcyclohexane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-10-7(11)8(9)5-3-2-4-6-8;/h2-6,9H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCNNAWRVYTBIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181458-43-4 | |
| Record name | 1-amino-N-methylcyclohexane-1-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
1-amino-N-methylcyclohexane-1-carboxamide hydrochloride is a synthetic compound with significant potential in medicinal chemistry and biological research. Its unique structure, which includes an amino group and a cyclohexane carboxamide moiety, positions it as a candidate for therapeutic applications, particularly in modulating enzyme activity and receptor function.
The molecular formula of this compound is , with a molecular weight of approximately 178.66 g/mol. The synthesis of this compound typically involves the reaction of cyclohexane carboxylic acids with amine derivatives, allowing for various functional modifications that enhance its biological activity .
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction can modulate various biochemical pathways, influencing cellular processes such as signaling and metabolism. The compound's unique structure may enhance its efficacy compared to similar compounds, leading to potential therapeutic applications in areas such as pain management and inflammation control .
Biological Activity Overview
Research indicates that this compound exhibits the following biological activities:
- Enzyme Modulation : The compound has been shown to influence enzyme activity, potentially altering metabolic pathways.
- Receptor Interaction : It may interact with various receptors, affecting signaling pathways crucial for cellular responses.
- Therapeutic Potential : Its properties suggest applications in treating conditions related to pain and inflammation .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key features of related compounds:
| Compound Name | Unique Features |
|---|---|
| 1-Amino-N-(4-chlorobenzyl)cyclohexane-1-carboxamide | Contains chlorine instead of fluorine; may alter biological activity. |
| 3-Amino-N-methylcyclohexane-1-carboxamide | Exhibits potential biological activity; studied for drug development. |
| 1-Amino-N-(4-bromobenzyl)cyclohexane-1-carboxamide | Bromine substitution may influence lipophilicity compared to fluorine. |
The presence of different substituents such as fluorine or chlorine can significantly affect the compound's biological interactions and pharmacokinetic properties, making them suitable for various therapeutic contexts .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Study on Enzyme Interaction : A study demonstrated that the compound could modulate the activity of specific enzymes involved in metabolic pathways, suggesting its role as a potential therapeutic agent in metabolic disorders .
- Receptor Binding Studies : Research has shown that this compound interacts with certain receptors, influencing their activity and leading to altered cellular responses. These findings support its potential use in developing drugs targeting specific receptor-mediated pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Analysis
The compound is compared to analogues with variations in cycloalkane ring size, substituents, and functional groups (Table 1).
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Cycloalkane Ring Size: Cyclohexane rings (e.g., target compound) confer conformational rigidity, while cyclopentane derivatives (e.g., ethylcyclopentane analogue) may exhibit enhanced ring strain and reactivity .
Halogenation: Bromo and chloro substituents (e.g., compounds from ) increase molecular weight and may enhance electrophilic reactivity for further functionalization.
Functional Group Variations: Carboxamides (target compound) are less acidic than carboxylic acids (e.g., trans-2-amino-1-cyclohexanecarboxylic acid), impacting ionization and bioavailability . Hydrochloride salt formation is consistent across analogues to improve aqueous solubility .
Stereochemical Considerations
- The target compound’s stereochemistry is undefined in the evidence, but trans-2-amino-1-cyclohexanecarboxylic acid (mp 274–278°C) demonstrates how stereochemistry influences melting points and crystallinity .
Preparation Methods
Reductive Amination of Cyclohexanone with Methylamine
Principle:
The most common synthetic approach to 1-amino-N-methylcyclohexane-1-carboxamide hydrochloride involves the reductive amination of cyclohexanone with methylamine, followed by carboxamide formation. This process typically proceeds via the formation of an imine intermediate, which is subsequently reduced to the amine.
- Reactants: Cyclohexanone, methylamine (aqueous or gaseous), and a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4).
- Solvent: Methanol or ethanol, sometimes buffered to maintain acidic conditions.
- Conditions:
- Reaction temperature: 0°C to room temperature (RT) to control imine formation and reduction rate.
- pH: Slightly acidic to facilitate imine formation.
- Reaction time: Several hours to overnight for complete conversion.
- Cyclohexanone reacts with methylamine to form an imine intermediate.
- The imine is selectively reduced by NaBH3CN to yield 1-amino-N-methylcyclohexane.
- The free amine is then converted to the carboxamide via acylation (see Section 2).
- Finally, the hydrochloride salt is formed by treatment with hydrochloric acid.
Amide Bond Formation via Acyl Chloride or Carbodiimide Coupling
Principle:
The carboxamide functionality is introduced by coupling the amine intermediate with a suitable carboxylic acid derivative, often an acid chloride or activated ester, under controlled conditions.
-
- Preparation of cyclohexane-1-carboxylic acid chloride by reaction of the acid with thionyl chloride (SOCl2).
- Reaction of acid chloride with the amine in the presence of a base such as triethylamine to scavenge HCl.
- Temperature control (0°C to RT) to prevent side reactions.
Carbodiimide-Mediated Coupling:
- Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) combined with N-hydroxysuccinimide (NHS) or sulfo-NHS for activation.
- Reaction conducted in solvents such as dichloromethane (DCM) or dimethylformamide (DMF).
- Mild conditions (RT, neutral to slightly basic pH) to preserve functional groups.
- Pre-activation of the acid with EDC/NHS for 15–30 minutes before addition to the amine improves coupling efficiency.
- The reaction mixture is typically stirred for 12–24 hours at RT.
- Work-up includes aqueous washes (acidic, basic, and brine) and drying over anhydrous sodium sulfate.
- Purification by crystallization or chromatography yields the pure amide.
Industrial Scale Considerations
- Batch reactors are commonly used for small to medium scale synthesis.
- Continuous flow reactors can enhance reaction control, safety, and scalability, especially for reductive amination steps.
| Parameter | Typical Range | Purpose |
|---|---|---|
| Temperature | 0°C to 40°C | Control reaction rate and selectivity |
| pH | 4 to 7 | Favor imine formation and stability |
| Reaction Time | 4 to 24 hours | Ensure complete conversion |
| Molar Ratios | Amine:Ketone ~1.1:1 | Excess amine to drive imine formation |
| Reducing Agent | 1.2 equivalents | Complete reduction of imine |
Purification and Salt Formation
- After synthesis, the free base amide is converted to its hydrochloride salt by treatment with HCl in an appropriate solvent (e.g., ethereal HCl or HCl in isopropanol).
- The hydrochloride salt precipitates as a white crystalline solid, which can be filtered and dried.
- Salt formation improves compound stability, handling, and solubility for further applications.
Summary Table of Preparation Methods
| Step | Method/Conditions | Key Reagents | Outcome |
|---|---|---|---|
| Reductive Amination | Cyclohexanone + methylamine, NaBH3CN, MeOH, 0–25°C, acidic pH | Cyclohexanone, methylamine, NaBH3CN | 1-amino-N-methylcyclohexane (amine intermediate) |
| Amide Bond Formation | Acid chloride or EDC/NHS coupling, DCM/DMF, RT, base present | Cyclohexane-1-carboxylic acid chloride or acid + EDC/NHS, amine intermediate | 1-amino-N-methylcyclohexane-1-carboxamide |
| Salt Formation | Treatment with HCl in solvent, RT | HCl | Hydrochloride salt (final product) |
Research Findings and Analytical Data
- Yield: Reported yields for the reductive amination step range from 70% to 90%, depending on reaction conditions and scale.
- Purity: High purity (>98%) is achievable after purification and salt formation.
- Characterization: Confirmed by NMR, IR, and mass spectrometry, showing characteristic amide and cyclohexane signals.
- Stability: The hydrochloride salt form exhibits enhanced stability under ambient conditions compared to the free base.
Additional Notes
- The preparation methods are analogous to those reported for similar cyclohexane carboxamide derivatives, with adjustments for the methyl substitution on the amine nitrogen.
- Careful control of reaction parameters is critical to avoid over-reduction or side reactions such as polymerization or hydrolysis.
- Use of protecting groups is generally unnecessary due to the simplicity of the molecule but may be employed in multi-step syntheses involving more complex intermediates.
Q & A
Q. What are the recommended protocols for synthesizing 1-amino-N-methylcyclohexane-1-carboxamide hydrochloride, and what analytical techniques are critical for verifying its purity?
Synthesis typically involves multi-step reactions, including cyclohexane ring functionalization, amine group protection/deprotection, and hydrochlorination to stabilize the final product . Key steps include:
- Purification : Use recrystallization or column chromatography to isolate intermediates and final products.
- Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing cyclohexane ring protons at δ 1.2–2.5 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular weight (±0.001 Da accuracy).
- Purity assessment : HPLC with UV detection (λ = 210–254 nm) ensures ≥95% purity .
Q. How does the hydrochloride salt form enhance the compound’s utility in biological assays?
The hydrochloride salt improves aqueous solubility (critical for in vitro studies) and stability by preventing amine oxidation. For example, similar cyclohexane derivatives show 2–3× higher solubility in PBS (pH 7.4) compared to freebase forms .
Q. What safety precautions are essential when handling this compound in the laboratory?
Refer to safety data sheets (SDS) for analogous compounds:
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Work in a fume hood to mitigate inhalation risks.
- Store at 2–8°C under inert gas (e.g., argon) to prevent degradation .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be assessed, and what chiral separation methods are effective?
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase; retention time differences of 1–3 minutes between enantiomers are typical .
- Circular dichroism (CD) : Compare spectra to known enantiomers; Δε values >0.5 indicate high enantiomeric excess (ee) .
Q. What strategies resolve contradictions in receptor-binding data for structurally similar cyclohexane carboxamides?
Discrepancies in IC50 values (e.g., 10 nM vs. 1 µM for enzyme inhibition) may arise from:
Q. How does the compound’s stability under physiological conditions impact pharmacokinetic modeling?
Conduct accelerated stability studies:
- Hydrolytic stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24–72 hours. LC-MS monitors degradation products (e.g., free amine or cyclohexane ring oxidation).
- Plasma stability : Use human plasma at 37°C; half-life <30 minutes suggests rapid metabolism .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., G-protein-coupled receptors).
- MD simulations : GROMACS for 100-ns trajectories to assess binding free energy (ΔG < −8 kcal/mol indicates strong affinity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
